molecular formula C20H19ClFNO3S B11420635 (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)prop-2-enamide

Cat. No.: B11420635
M. Wt: 407.9 g/mol
InChI Key: MIIHYSSZOUKOMF-CMDGGOBGSA-N
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Description

(2E)-3-(2-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and thiolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the thiolan ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The final step involves the formation of the enamide linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2E)-3-(2-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-BROMOPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE
  • (2E)-3-(2-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-3-(2-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the thiolan ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H19ClFNO3S

Molecular Weight

407.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C20H19ClFNO3S/c21-19-7-2-1-5-16(19)8-9-20(24)23(18-10-11-27(25,26)14-18)13-15-4-3-6-17(22)12-15/h1-9,12,18H,10-11,13-14H2/b9-8+

InChI Key

MIIHYSSZOUKOMF-CMDGGOBGSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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